2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both dioxolane and thiazole moieties
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-8-6-18-11(12-8)13-9(14)7-17-5-2-10-15-3-4-16-10/h6,10H,2-5,7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFJSZWHZIJVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSCCC2OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 2-ethyl-2-methyl-1,3-dioxolan-4-ol with 2-chloropropionyl chloride to form 2-ethyl-2-methyl-1,3-dioxolan-4-one . This intermediate can then be reacted with a thiazole derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart from similar compounds is its combination of dioxolane and thiazole moieties, which may confer unique chemical and biological properties. This dual functionality could make it particularly useful in applications where both types of reactivity are desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
